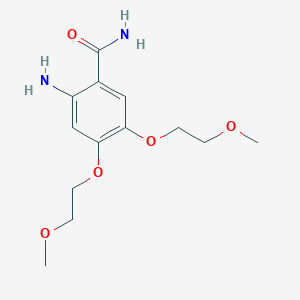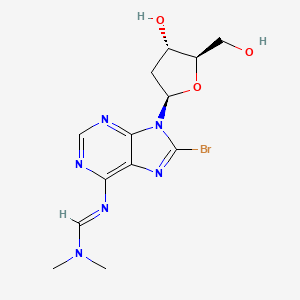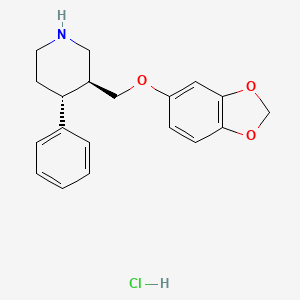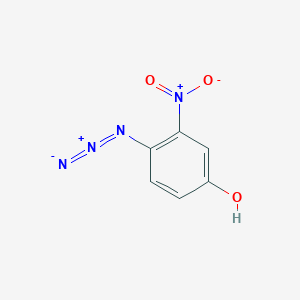
4-Azido-3-nitrophenol
説明
“4-Azido-3-nitrophenol” is a compound that has been used in various chemical reactions . It is also known as “1-fluoro-2-nitro-4-azidobenzene” (FNAB) . It has a molecular formula of C6H3FN4O2 .
Synthesis Analysis
The synthesis of “4-Azido-3-nitrophenol” involves various chemical reactions. One of the methods involves the use of photolinkers to produce the desired chemical linkage upon their photo-irradiation . The first evidence of photochemical activation of an inert surface by FNAB through nitrene insertion reaction was reported in 2001 .
Molecular Structure Analysis
The molecular structure of “4-Azido-3-nitrophenol” is represented by the molecular formula C6H3FN4O2 . It has an average mass of 182.112 Da and a monoisotopic mass of 182.024002 Da .
Chemical Reactions Analysis
“4-Azido-3-nitrophenol” has been used in various chemical reactions. It has been used for biomolecule immobilization and bioconjugation . It has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
科学的研究の応用
-
Bioconjugation and Functionalization of Polymer Surfaces
- Application: This compound is used for the immobilization of biomolecules onto polymer surfaces and the construction of bioconjugates . These are essential requirements of many biochemical assays and chemical syntheses .
- Method: The compound is used as a photolinker to produce the desired chemical linkage upon photo-irradiation . It can activate an inert surface through nitrene insertion reaction .
- Results: The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
-
Surface Engineering
-
Immobilization of Biomolecules
- Application: The compound is used for the immobilization of various biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers .
- Method: The compound is applied to the biomolecule and then photo-irradiated to create the desired chemical linkage .
- Results: The biomolecule becomes conjugated with the compound, allowing it to be immobilized .
-
Rapid Diagnostics
-
Energetic Materials
- Application: A compound called “4-Azido-3,5-dinitropyrazole” and its derivatives, which contain the azide group similar to “4-Azido-3-nitrophenol”, are attractive candidates as high-performance energetic materials due to their excellent energetic properties and high nitrogen and oxygen contents .
- Method: The amino group at the 5th position can be converted to the nitroimino group to further enhance their energetic properties .
- Results: High-performance energetic materials consisting of the “4-azido-3,5-dinitropyrazole” moiety linked with “5-nitramino-1,2,4-oxadiazole” through N-methylene-C bridges have been synthesized .
-
Catalysis
- Application: “Cellulose/β-cyclodextrin hydrogel supported metal nanoparticles” are used as recyclable catalysts in the 4-nitrophenol reduction, Suzuki–Miyaura coupling, and click reactions .
- Method: The metal nanoparticles are supported by a cellulose/β-cyclodextrin hydrogel .
- Results: The nanocomposite hydrogels can be reused for at least 10 times in the 4-nitrophenol reduction, 8 times for Suzuki–Miyaura coupling reaction and 6 times for click reaction, respectively .
将来の方向性
The future directions of “4-Azido-3-nitrophenol” could involve its use in various chemical reactions. It has been used for biomolecule immobilization and bioconjugation . It has distinct advantages over perfluorophenyl azide derivatives, which are contemporary nitrene-generating photolinkers, because of its simple, single-step preparation and ease of thermochemical and photochemical reactions with versatile polymers and biomolecules .
特性
IUPAC Name |
4-azido-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c7-9-8-5-2-1-4(11)3-6(5)10(12)13/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSRALKCZPBKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)[N+](=O)[O-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azido-3-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



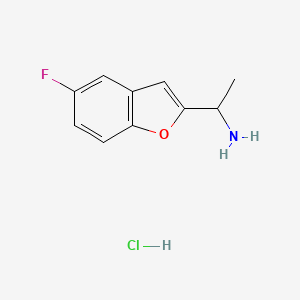
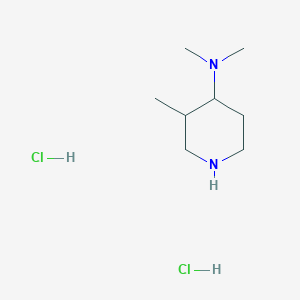
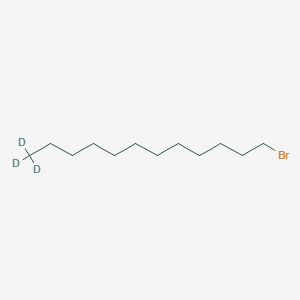
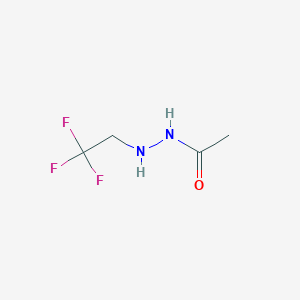
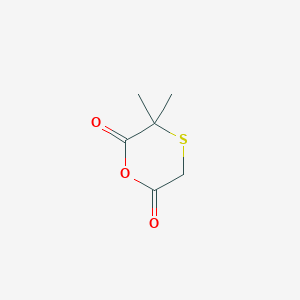
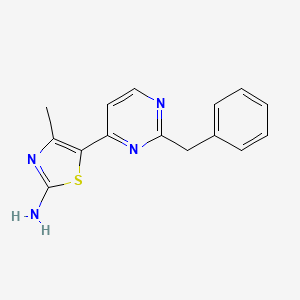
![2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1383040.png)
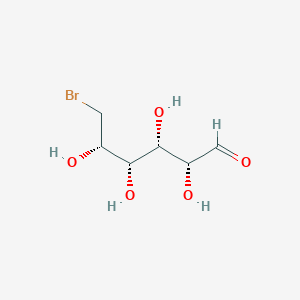
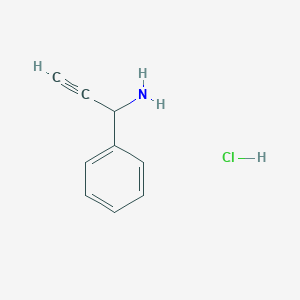
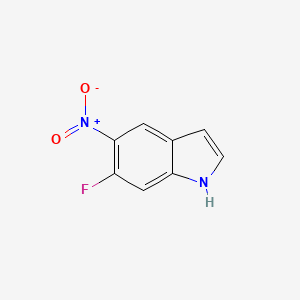
![9-(3-Aminopropyl)-8-((6-iodobenzo-[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1383045.png)
